2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
CAS No.: 1820711-48-5
Cat. No.: VC4357569
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820711-48-5 |
---|---|
Molecular Formula | C6H9ClN2O2 |
Molecular Weight | 176.6 |
IUPAC Name | 2-(3-methylpyrazol-1-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C6H8N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H |
Standard InChI Key | IZOOWZZORMECSO-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 2-(3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is C₆H₉ClN₂O₂, with a molecular weight of 192.6 g/mol . The pyrazole ring consists of three carbon and two nitrogen atoms, with a methyl group at position 3 and an acetic acid group (-CH₂COOH) at position 1 (Figure 1). Protonation of the carboxylic acid group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents .
Table 1: Key Molecular Descriptors
Spectroscopic Data
While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, analogs such as 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride exhibit distinct peaks:
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¹H NMR: Methyl groups at δ 2.21–2.49 ppm, pyrazole protons at δ 5.15–8.04 ppm .
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¹³C NMR: Carboxylic acid carbon at δ 165.5 ppm, pyrazole carbons at δ 108.7–157.7 ppm .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves:
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Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or alkoxy precursors . For example, 3-methylpyrazole is synthesized via cyclization of acetylacetone with methylhydrazine .
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Acetic Acid Moiety Attachment: N-alkylation using chloroacetic acid or its esters under basic conditions (e.g., K₂CO₃ in DMF) .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol or aqueous media .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Methylhydrazine, acetylacetone, HCl, reflux | 75% | |
2 | Chloroacetic acid, K₂CO₃, DMF, 80°C | 68% | |
3 | HCl (g), ethanol, 0°C | 95% |
Challenges in Optimization
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Regioselectivity: Competing N1 vs. N2 alkylation during acetic acid attachment requires careful control of reaction pH and temperature .
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Purification: The hydrochloride salt’s hygroscopic nature complicates crystallization, necessitating lyophilization or anhydrous solvent washes .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) . Limited solubility in ethyl acetate or hexane.
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Stability: Stable at room temperature for >12 months when stored in airtight containers. Degrades above 150°C, releasing HCl gas .
Table 3: Physicochemical Profile
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